4,4,4-Trifluorobutanal
Overview
Description
4,4,4-Trifluorobutanal is a chemical compound that has garnered interest due to its trifluoromethyl group, which imparts unique physical and chemical properties. This compound serves as a key intermediate in the synthesis of various fluorinated amino acids and other fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4,4,4-Trifluorobutanal and related compounds has been explored through various methods. One approach involves the Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene, which yields 4,4,4-Trifluorobutanal with high selectivity and a linear to branched aldehyde ratio of 99/1 . Another method includes the trifluoromethylation of benzyl-protected bromoalkene, followed by a series of reactions including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation to produce enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutanal and its derivatives can be characterized using various spectroscopic techniques. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, a derivative of 4,4,4-Trifluorobutanal, was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
The reactivity of 4,4,4-Trifluorobutanal is influenced by the electron-withdrawing trifluoromethyl group. This group enhances the electrophilicity of conjugated enones, allowing for reactions with various nucleophiles. For example, reactions of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with arenes in trifluoromethanesulfonic acid have been developed to synthesize new trifluoromethyl-substituted carbo- and heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutanal are significantly affected by the presence of the trifluoromethyl group. This group is highly electronegative, which can lead to increased acidity of protons adjacent to it and can affect the boiling point, solubility, and stability of the compound. The synthesis of trifluoromethyl-substituted arenes and cyclohexenones demonstrates the influence of the Lewis acid on product distribution, indicating the sensitivity of these reactions to the chemical environment .
Scientific Research Applications
Synthesis and Chemical Reactions
Hydroformylation of Trifluoropropene : 4,4,4-Trifluorobutanal is synthesized via Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This process achieves a high aldehyde yield (90%) and a favorable ratio of linear to branched aldehyde, demonstrating its efficiency and selectivity in producing 4,4,4-Trifluorobutanal (Ohtsuka, Kobayashi, & Yamakawa, 2014).
NMR Characterization : Nuclear magnetic resonance (NMR) studies have been conducted on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, providing insights into their chemical shifts and coupling constants. These studies help in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).
Chemical Properties and Reactions
Reaction on Mo(110) Surface : The reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied, revealing important differences in decomposition pathways and product formation due to the presence of fluorine and the length of the alkyl chain. This research contributes to understanding surface chemistry and reaction mechanisms of fluorinated compounds (Napier & Friend, 1996).
Catalytic Activity in Alkylation : Triflic acid catalyzed alkylation with trifluoroethanol as a promoter, achieving high selectivity and research octane number. This demonstrates the potential of using fluorinated compounds in catalytic processes for enhanced efficiency and selectivity (Ren et al., 2012).
Spectroscopy and Analysis
Rotational Spectroscopy : Studies on the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid provide valuable data on molecular structures and interactions. This contributes to a deeper understanding of molecular dynamics and properties (Choi et al., 2017).
Conformational Landscape : Research on 4,4,4-trifluoro-1-butanol has shed light on its conformational landscape and relaxation paths. This helps in understanding the molecular behavior and potential applications in various fields (Lu et al., 2020).
Material Synthesis and Applications
High-Performance Cathodes and Anodes : The use of ethyl 4,4,4-trifluorobutyrate in stabilizing the interface structure of Ni-rich cathodes and graphite anodes in batteries demonstrates its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).
Synthesis of Aromatic Compounds : The preparation of 4,4,4-trifluorobut-2-yn-1-ones and their conversion into aromatic and heteroaromatic compounds highlights the versatility of 4,4,4-Trifluorobutanal in organic synthesis (Yamazaki et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluorobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCDNUXDWFVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380365 | |
Record name | 4,4,4-trifluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanal | |
CAS RN |
406-87-1 | |
Record name | 4,4,4-trifluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluorobutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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